Hectochlorin

Descripción

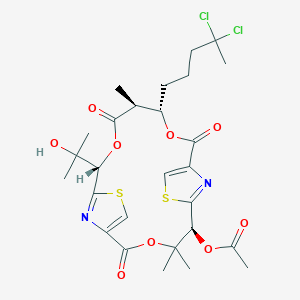

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C27H34Cl2N2O9S2 |

|---|---|

Peso molecular |

665.6 g/mol |

Nombre IUPAC |

[(5S,12S,13S,16S)-12-(4,4-dichloropentyl)-16-(2-hydroxypropan-2-yl)-4,4,13-trimethyl-2,10,14-trioxo-3,11,15-trioxa-7,18-dithia-20,21-diazatricyclo[15.2.1.16,9]henicosa-1(19),6(21),8,17(20)-tetraen-5-yl] acetate |

InChI |

InChI=1S/C27H34Cl2N2O9S2/c1-13-17(9-8-10-27(7,28)29)38-23(34)15-11-42-21(30-15)19(37-14(2)32)26(5,6)40-24(35)16-12-41-20(31-16)18(25(3,4)36)39-22(13)33/h11-13,17-19,36H,8-10H2,1-7H3/t13-,17-,18+,19+/m0/s1 |

Clave InChI |

USXIYWCPCGVOKF-NOENWEJRSA-N |

SMILES |

CC1C(OC(=O)C2=CSC(=N2)C(C(OC(=O)C3=CSC(=N3)C(OC1=O)C(C)(C)O)(C)C)OC(=O)C)CCCC(C)(Cl)Cl |

SMILES isomérico |

C[C@H]1[C@@H](OC(=O)C2=CSC(=N2)[C@H](C(OC(=O)C3=CSC(=N3)[C@@H](OC1=O)C(C)(C)O)(C)C)OC(=O)C)CCCC(C)(Cl)Cl |

SMILES canónico |

CC1C(OC(=O)C2=CSC(=N2)C(C(OC(=O)C3=CSC(=N3)C(OC1=O)C(C)(C)O)(C)C)OC(=O)C)CCCC(C)(Cl)Cl |

Sinónimos |

hectochlorin |

Origen del producto |

United States |

Elucidation of Hectochlorin S Molecular Architecture

Structural Determination Methodologies

The determination of hectochlorin's intricate structure was a multi-step process involving a combination of advanced analytical techniques.

The planar structure of this compound was primarily deduced through the extensive use of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netmdpi.com High-Resolution Mass Spectrometry (HRMS) was crucial in establishing the molecular formula of this compound as C₂₇H₃₄Cl₂N₂O₉S₂. acs.org

Detailed analysis of ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as HSQC and HMBC, allowed for the assignment of all proton and carbon signals and the establishment of connectivity between the different structural fragments. acs.orgescholarship.org These spectroscopic data revealed the presence of two 2-alkylthiazole-4-carboxylic acid units and a 7,7-dichloro-3-acyloxy-2-methyloctanoate (DCAO) fragment. acs.org The presence of the dichloro-functionality was further confirmed by the characteristic isotopic pattern observed in the mass spectrum. idexlab.com

Table 1: Key Spectroscopic Data for this compound

| Technique | Observation | Inference |

|---|---|---|

| HRMS | Molecular ion peak corresponding to C₂₇H₃₄Cl₂N₂O₉S₂. acs.org | Confirmed the elemental composition and molecular weight. |

| ¹H NMR | Signals for methine protons on thiazole (B1198619) rings (δ 8.25 and 8.15). acs.org | Indicated the presence of two thiazole moieties. |

| ¹³C NMR | Eight sp² carbon signals consistent with two thiazole rings. acs.org | Supported the presence of the heterocyclic systems. |

While spectroscopic methods determined the planar structure, single-crystal X-ray diffraction was the definitive technique used to establish the absolute stereochemistry of this compound. researchgate.netoregonstate.edu This powerful analytical method provides a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. oregonstate.edu

The presence of heavy atoms, specifically sulfur and chlorine, in the structure was advantageous for the crystallographic analysis as they produce anomalous scattering, which is crucial for determining the absolute configuration. oregonstate.edu The analysis of a suitable crystal of this compound unequivocally established the absolute stereochemistry as 2S, 3S, 14S, 22S. researchgate.net Some literature also refers to the stereochemistry as 6S, 7S, 10S, 31S, which represents the same absolute configuration with a different numbering system. oregonstate.edu

Structural Analogs and Related Natural Products

This compound belongs to a class of bioactive natural products isolated from marine cyanobacteria. researchgate.net Structurally, it shares similarities with other complex metabolites, including the lyngbyabellins and dolabellin. researchgate.net

Several analogs of this compound have been identified. One such analog is deacetylthis compound , which was isolated from the Thai sea hare Bursatella leachii alongside this compound. acs.org As the name suggests, it differs from this compound by the absence of an acetyl group. Additionally, mass spectrometry-based molecular networking has led to the identification of other potential this compound analogs, designated as this compound B-D. mdpi.comnih.gov

The biosynthetic pathways of this compound and lyngbyabellin A are notably similar, with four of the first five genes in their respective gene clusters sharing high sequence identity. rsc.org This genetic similarity translates to structural resemblances between the two molecules. rsc.org Other related compounds include jamaicamide A and cryptomaldamide , which are also produced by the same strain of Moorea producens. wikipedia.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Deacetylthis compound |

| This compound B |

| This compound C |

| This compound D |

| Lyngbyabellin A |

| Dolabellin |

| Jamaicamide A |

Hectochlorin Biosynthesis: Pathways and Enzymology

Identification and Characterization of the Biosynthetic Gene Cluster (hct)

The blueprint for hectochlorin synthesis is encoded within a dedicated segment of the cyanobacterium's DNA known as the this compound biosynthetic gene cluster (hct). researchgate.netidexlab.comnih.govacs.org The isolation and analysis of this cluster have provided profound insights into the step-by-step assembly of this complex molecule.

Genomic and Proteomic Approaches to Pathway Elucidation

The discovery and characterization of the hct gene cluster were achieved through a combination of genomic and proteomic techniques. researchgate.netacs.org Initial efforts involved creating genomic libraries from Moorea producens and screening them for genes typically associated with the production of similar natural products, such as nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). oregonstate.eduoregonstate.edu This targeted gene cloning approach, alongside whole-genome sequencing efforts, successfully identified a contiguous 38 kb region of DNA containing the genes responsible for this compound biosynthesis. researchgate.netidexlab.comnih.govacs.org

Bioinformatic analysis of the identified gene cluster revealed the presence of open reading frames (ORFs) that encode for enzymes with functions corresponding to the predicted steps of this compound assembly. researchgate.netwikipedia.org Proteomic studies, while not as extensively detailed in the initial discovery, complement the genomic data by confirming the expression of these genes and the presence of the corresponding enzymatic proteins within the cyanobacterial cells. The combined genomic and bioinformatic data have been instrumental in proposing a detailed, colinear model for this compound biosynthesis. researchgate.netidexlab.com

Genetic Architecture and Open Reading Frames (ORFs)

The hct biosynthetic gene cluster is comprised of eight open reading frames (ORFs), designated hctA through hctH. researchgate.netidexlab.comnih.govacs.org The genetic architecture of this cluster is largely colinear, meaning the sequential arrangement of the genes on the chromosome corresponds to the sequence of biosynthetic reactions. researchgate.netidexlab.com A notable feature of the cluster is the presence of a gene predicted to encode a transposase (hctC), which is likely involved in the mobility of the gene cluster rather than the direct synthesis of this compound. wikipedia.org

The functions of the proteins encoded by these ORFs have been predicted based on sequence homology to known enzymes. These predictions have laid the groundwork for understanding the enzymatic cascade that leads to the final this compound molecule. researchgate.netrsc.org

Table 1: Open Reading Frames (ORFs) in the this compound Biosynthetic Gene Cluster

| Gene | Predicted Function | Role in Biosynthesis |

| hctA | Acyl-ACP synthetase | Activates hexanoic acid as the starter unit. wikipedia.orgrsc.orgbeilstein-journals.org |

| hctB | Halogenase | Catalyzes the dihalogenation of the hexanoic acid starter unit. wikipedia.orgrsc.orgbiorxiv.orgfrontiersin.org |

| hctC | Transposase | Likely involved in gene cluster mobility, not direct synthesis. wikipedia.orgrsc.org |

| hctD | Polyketide Synthase (PKS) | Responsible for a single acetate (B1210297) extension and C-methylation. rsc.org |

| hctE | Nonribosomal Peptide Synthetase (NRPS) | Incorporates 2,3-dihydroxyisovaleric acid (DHIV) and a cysteine residue that forms a thiazole (B1198619) ring. rsc.org |

| hctF | Nonribosomal Peptide Synthetase (NRPS) | Incorporates the second DHIV unit. |

| hctG | Cytochrome P450 monooxygenase | Believed to be involved in the formation of the DHIV units. researchgate.netnih.gov |

| hctH | Cytochrome P450 monooxygenase | Also implicated in the formation of the DHIV units. researchgate.netnih.gov |

Enzymatic Mechanisms in this compound Biogenesis

The synthesis of this compound is a remarkable example of a hybrid metabolic pathway, utilizing enzymes from both nonribosomal peptide and polyketide synthesis. This enzymatic assembly line meticulously constructs the molecule, incorporating unique chemical modifications at specific steps.

Role of Nonribosomal Peptide Synthetase (NRPS) Modules

The backbone of this compound is assembled by a series of nonribosomal peptide synthetase (NRPS) modules. researchgate.netacs.orgrsc.org These large, multi-domain enzymes function in an assembly-line fashion, sequentially adding and modifying amino acid and hydroxy acid building blocks. beilstein-journals.orgbeilstein-journals.org The hct cluster contains NRPS modules within the hctE and hctF genes. researchgate.net

A key feature of the this compound NRPS machinery is the incorporation of two units of 2,3-dihydroxyisovaleric acid (DHIV). researchgate.netnih.govacs.org The adenylation (A) domains within these NRPS modules are responsible for recognizing and activating the specific precursor molecules. Interestingly, the A-domain in the first module of HctE has a mutation in a conserved residue that typically interacts with the amino group of an amino acid, allowing it to incorporate a hydroxy acid instead. wikipedia.org The activated building blocks are then tethered to peptidyl carrier protein (PCP) domains, where they are elongated and modified by other enzymatic domains within the module, such as condensation (C) and ketoreductase (KR) domains. researchgate.netbeilstein-journals.org The presence of embedded KR domains within the NRPS modules is an unusual feature, predicted to be directly involved in the formation of the DHIV units. researchgate.netnih.govacs.org

Involvement of Polyketide Synthase (PKS) Modules

In addition to NRPS modules, the this compound pathway employs a polyketide synthase (PKS) module, encoded by the hctD gene. researchgate.netrsc.org PKS modules are responsible for the biosynthesis of the polyketide portion of the molecule. In the case of this compound, the PKS module catalyzes a single acetate extension of the growing molecular chain. rsc.org This module also contains a C-methyltransferase (CM) domain, which adds a methyl group at a specific position. rsc.org This hybrid NRPS-PKS system highlights the metabolic versatility of cyanobacteria in producing complex and diverse natural products. researchgate.net

Halogenase Functionality (e.g., HctB) and Dihalogenation Chemistry

A defining characteristic of this compound is the presence of a gem-dichloro group on the hexanoic acid starter unit. wikipedia.org This rare dihalogenation is catalyzed by the enzyme HctB, a non-heme iron halogenase. biorxiv.orgfrontiersin.orgnih.gov The hctB gene is located at the beginning of the biosynthetic cluster. researchgate.netnih.gov

HctB is a remarkable multi-domain enzyme that includes a halogenase domain, an acyl-carrier protein (ACP) domain, and an acyl-CoA binding protein domain. dirzon.com The enzyme activates a hexanoyl substrate tethered to its own ACP domain and performs a highly unusual dihalogenation on a non-activated carbon atom. frontiersin.orgresearchgate.net Computational studies suggest the reaction proceeds through a rate-determining hydrogen atom abstraction by an iron(IV)-oxo species. frontiersin.org This enzymatic capability to install two chlorine atoms on the same carbon is a key step in producing the unique chemical signature of this compound and underscores the novel catalytic strategies employed in its biosynthesis. rsc.orgfrontiersin.org

Cytochrome P450 Monooxygenases in Hydroxylation Events (e.g., HctG, HctH)

The biosynthesis of this compound involves critical hydroxylation steps catalyzed by cytochrome P450 (P450) monooxygenases. wikipedia.orgnih.gov The this compound biosynthetic gene cluster encodes two such enzymes, HctG and HctH. researchgate.netnih.gov These P450s are proposed to be responsible for the oxidation of the side chains of the two isovaleric acid residues, leading to the formation of 2,3-dihydroxyisovaleric acid (DHIV) units. wikipedia.orgnih.gov

This "online" hydroxylation is thought to occur while the substrate is tethered to a peptidyl carrier protein (PCP), a process that necessitates specific protein-protein interactions for substrate recognition. nih.gov Specifically, HctG and HctH are predicted to catalyze the hydroxylation at the C3 position of the PCP-tethered isovaleric acid intermediate. nih.gov Cytochrome P450 enzymes are a large superfamily of heme-containing monooxygenases known for their ability to catalyze a wide array of chemical transformations, including the hydroxylation of unactivated C-H bonds. rsc.org

The proposed action of HctG and HctH is a key tailoring step in the biosynthesis, contributing to the final structure and likely the bioactivity of this compound. wikipedia.orgnih.gov

Ketoreductase (KR) Domains in Biosynthetic Intermediates

A distinctive feature of the this compound biosynthetic pathway is the presence of ketoreductase (KR) domains embedded within two of the nonribosomal peptide synthetase (NRPS) modules. researchgate.netoregonstate.edu These KR domains are crucial for the formation of the two 2,3-dihydroxyisovaleric acid (DHIV) units. researchgate.net The NRPS modules are believed to first activate 2-oxo-isovaleric acid. nih.gov Subsequently, the embedded KR domain reduces this α-keto acid to a 2-hydroxyisovaleric acid intermediate. nih.gov

This biosynthetic strategy, where a KR domain is part of an NRPS module responsible for incorporating an α-hydroxy acid, has also been observed in the biosynthesis of other natural products like cereulide, valinomycin, and cryptophycin. researchgate.net The KR domain in the HcaB module of the hectoramide B biosynthetic pathway is predicted to have stereospecificity for an S product. acs.org

Table 1: Key Enzymes and Domains in this compound Biosynthesis

| Enzyme/Domain | Proposed Function | Reference |

| HctG | Cytochrome P450 monooxygenase; involved in the hydroxylation of isovaleric acid residues to form DHIV. | wikipedia.orgnih.govnih.gov |

| HctH | Cytochrome P450 monooxygenase; also implicated in the hydroxylation of isovaleric acid residues. | wikipedia.orgnih.govnih.gov |

| KR Domain | Ketoreductase domain within NRPS modules; reduces 2-oxo-isovaleric acid to a 2-hydroxyisovaleric acid intermediate. | nih.govresearchgate.net |

Precursor Incorporation and Metabolic Engineering Approaches

The biosynthesis of this compound relies on the incorporation of specific precursor molecules. The process initiates with a hexanoic acid starter unit. wikipedia.org The assembly line then incorporates two units derived from 2-oxo-isovaleric acid and two cysteine residues. nih.gov The specificity of the NRPS adenylation domains for their respective substrates has been confirmed through in vitro experiments. nih.gov

Metabolic engineering presents a promising avenue for enhancing the production of valuable natural products like this compound. General strategies in cyanobacteria involve optimizing the flux through a specific biosynthetic pathway, eliminating competing metabolic pathways, and improving the producing organism's tolerance to high product concentrations. nih.gov Key requirements for successful metabolic engineering include a well-annotated genome, efficient genetic manipulation tools, and rapid methods for generating mutants. nih.gov While specific metabolic engineering studies focused solely on this compound are not extensively detailed in the provided context, the principles of precursor supply and pathway optimization are central. For instance, enhancing the availability of precursors like hexanoic acid and amino acids could potentially increase this compound yields.

Comparative Biosynthesis with Related Halogenated Natural Products

The biosynthetic machinery of this compound shares remarkable similarities with that of other halogenated natural products from cyanobacteria, particularly lyngbyabellin A. rsc.org The initial five genes (HctA, B, D, E and LynA, B, D, E) in their respective pathways exhibit a high degree of sequence identity (93.8%–98.5%). rsc.org Both pathways commence with the activation of hexanoic acid and its subsequent dichlorination by a homologous halogenase, HctB and LynB, respectively, to create a gem-dichloro group. rsc.org

A key point of divergence occurs after the incorporation of the first DHIV and cysteine-derived thiazole ring. rsc.org In this compound biosynthesis, a second DHIV unit and another thiazole are added. In contrast, the lyngbyabellin A pathway incorporates glycine, isoleucine, and another cysteine-derived thiazole. rsc.org Both pathways conclude with macrocyclization to release the final product. rsc.org

The this compound pathway also shares features with the biosynthesis of cryptophycin, another depsipeptide. nih.gov Both involve NRPS modules containing C-A-KR-T domains for the incorporation of α-keto acids. nih.gov Furthermore, the presence of a halogenase domain for dichlorination in this compound biosynthesis is a feature seen in other natural products, although the creation of a gem-dichloro group on a fatty acid is relatively rare. wikipedia.orgrsc.org Computational studies on the this compound halogenase, HctB, have provided insights into the mechanism that favors halogenation over hydroxylation. mdpi.comfrontiersin.org

Table 2: Comparison of this compound and Lyngbyabellin A Biosynthesis

| Biosynthetic Step | This compound | Lyngbyabellin A | Reference |

| Starter Unit | Hexanoic acid | Hexanoic acid | rsc.org |

| Halogenation | Dichlorination by HctB | Dichlorination by LynB | rsc.org |

| First Hydroxy Acid | 2,3-dihydroxyisovaleric acid (DHIV) | 2,3-dihydroxyisovaleric acid (DHIV) | rsc.org |

| Subsequent Units | Second DHIV unit, Cysteine (forms thiazole) | Glycine, Isoleucine, Cysteine (forms thiazole) | rsc.org |

| Final Step | Macrocyclization | Macrocyclization | rsc.org |

Synthetic Chemistry of Hectochlorin and Derivatives

Total Synthesis Strategies and Methodologies

The total synthesis of hectochlorin was first elucidated in 2002. wikipedia.orgiarc.frepa.gov This achievement was crucial for overcoming supply limitations associated with its natural isolation and for facilitating further chemical and biological investigations. nih.gov The synthetic approaches often involve convergent strategies to assemble the complex lipopeptide backbone, which includes a polyketide-derived chain, amino acid units, and a unique gem-dichloro functionality. wikipedia.org

Achieving the correct stereochemistry is paramount in the synthesis of complex natural products like this compound, which contains multiple chiral centers. The biosynthesis of this compound, a hybrid Non-Ribosomal Peptide Synthetase (NRPS)-Polyketide Synthase (PKS) pathway, inherently incorporates stereochemical control. wikipedia.orgfishersci.at For instance, the NRPS module (HctE/LynE) is responsible for incorporating the α-hydroxy acid 2,3-dihydroxyisovaleric acid (DHIV), a process that dictates specific stereochemical outcomes. fishersci.at Additionally, this module incorporates a cysteine residue that undergoes heterocyclization and oxidation to form a thiazole (B1198619) ring. fishersci.at While specific details on stereocontrolled synthetic steps for this compound were not extensively detailed in the provided search results, general strategies in complex molecule synthesis often employ methods such as chiral auxiliary applications, asymmetric catalysis, and stereospecific reactions to establish the desired configurations. uni.lu For example, iterative homologation of boronic esters with lithiated epoxides has been shown to yield syn-1,2-diols with complete diastereoselectivity, a process that can be used iteratively to create triols with multiple stereogenic centers. nih.gov

The biosynthesis of this compound provides insight into the crucial building blocks and transformations required for its construction. wikipedia.orgfishersci.at The pathway commences with an acyl-ACP synthetase (HctA) that is predicted to generate a hexanoic acid starter unit. wikipedia.orgfishersci.at This hexanoic acid then undergoes a double halogenation at the fifth carbon by the halogenase HctB, forming a gem-dichloro group, yielding 5,5-dichlorohexanoic acid. wikipedia.orgfishersci.at Subsequently, a single acetate (B1210297) extension and a C-methylation event are mediated by HctD. fishersci.at The NRPS module HctE incorporates isovaleric acid and a heterocyclic cysteine, which is then oxidized to form a thiazole ring. wikipedia.orgfishersci.at Further oxidation events, potentially catalyzed by P450 monooxygenases (HctG and HctH), are also involved in the biosynthetic pathway. nih.govfishersci.at These biosynthetic intermediates and their transformations serve as guiding principles for total synthesis efforts.

An overview of key biosynthetic intermediates and their enzymatic transformations is provided in the table below:

| Intermediate/Unit | Enzyme/Module Involved | Transformation/Role |

| Hexanoic Acid | HctA | Starter unit generation |

| Hexanoic Acid | HctB | Double halogenation at C5 to form gem-dichloro group |

| 5,5-dichlorohexanoic acid | HctD | Acetate extension and C-methylation |

| Isovaleric Acid | HctE | Incorporation into the NRPS module |

| Cysteine | HctE | Incorporation, heterocyclization, and oxidation to thiazole |

| 2,3-Dihydroxyisovaleric acid | HctE | Incorporation into the NRPS module |

| Polyketide/Peptide Chain | HctG, HctH | Putative P450 monooxygenase-mediated oxidation events |

Preparation of this compound Analogs and Synthetic Derivatives

The development of flexible synthetic routes to this compound has enabled the preparation of various analogs and synthetic derivatives. iarc.frepa.gov One notable natural analog is deacetylthis compound, which was re-isolated alongside this compound from the Thai sea hare Bursatella leachii and exhibited more potent cytotoxicity against human carcinoma cell lines. wikipedia.orgontosight.ai Research has also led to the discovery of novel this compound analogs, such as hectochlorins B-D, which highlight the biosynthetic pathway's plasticity in producing diverse compounds. nih.gov The ability to synthesize these analogs is critical for conducting structure-activity relationship (SAR) studies, which aim to identify compounds with improved activity or desirable attributes compared to the natural product. iarc.fruni.lu Synthetic efforts also extend to creating libraries of compounds based on natural product scaffolds or substructures to discover new biologically active molecules. thegoodscentscompany.com

Development of Novel Synthetic Methodologies for Halogenation

The presence of the rare gem-dichloro group in this compound has spurred interest in developing novel synthetic methodologies for halogenation, particularly for unactivated C-H bonds. wikipedia.orgfishersci.atzhanggroup.org Traditional synthetic methods for incorporating halogens into complex molecules often suffer from a lack of specificity and regioselectivity, and can involve harsh conditions and toxic reagents. wikipedia.orgkingdraw.com Nature, however, employs elegant enzymatic mechanisms to achieve highly regio- and stereoselective halogenation. wikipedia.org

Non-heme iron halogenases, such as HctB involved in this compound biosynthesis, are unique enzymes that selectively activate aliphatic C-H bonds to introduce chlorine or bromine atoms. fishersci.atwikipedia.orgthegoodscentscompany.com These enzymes are proposed to generate an Fe(III)(OH)(X) intermediate in their catalytic cycle, followed by a halogen "rebound" step where the halogen is transferred to a carbon radical. wikipedia.org Recent research has explored the use of biocatalysts, like the non-heme iron halogenase SyrB2, for controllable multi-halogenation of non-native substrates. zhanggroup.org SyrB2 has demonstrated the ability to yield mono-, di-, and tri-chlorinated products on substrates such as alpha-aminobutyric acid (Aba), with the degree of halogenation being controlled by adjusting the loading of the 2-oxoglutarate (2OG) cofactor and the enzyme itself. zhanggroup.org This enzymatic approach offers a promising solution for achieving challenging C-H functionalizations with high chemo- and regioselectivity, which are often difficult to achieve with conventional synthetic methods. zhanggroup.org The understanding of these biological halogenation routes is crucial for inspiring and developing more economical and environmentally benign synthetic halogenation chemistries. wikipedia.orgkingdraw.com

Molecular and Cellular Mechanisms of Hectochlorin S Biological Activities

Cytotoxic Mechanisms in Cellular Models (excluding human trials)

Cellular Pathways Affected by Hectochlorin

This compound is recognized for its profound influence on the cellular cytoskeleton and cell cycle progression.

Microfilament Disruption and Actin Polymerization: A key mechanism of this compound involves its potent ability to stimulate actin assembly and polymerization. wikipedia.orgrevvity.comguidetopharmacology.orgciteab.comfda.govwikidata.orgnih.gov Unlike some other actin-modulating agents, this compound induces the hyperpolymerization of actin, which subsequently leads to the disruption of the cellular microfilament network. revvity.commybiosource.comciteab.comsigmaaldrich.commdpi.com This disruption is characterized by morphological changes in treated cells, including an extensively retracted cytoplasm and the formation of binucleated cells. guidetopharmacology.orgfda.govwikidata.orgmdpi.comnih.govresearchgate.net While this compound promotes actin polymerization comparably to jasplakinolide, it possesses a distinct binding site on actin, as evidenced by its inability to displace fluorescent phalloidin (B8060827) from polymerized actin. wikipedia.orgguidetopharmacology.orgnih.gov

Cell Cycle Arrest: this compound's antimitotic activity is closely linked to its ability to induce cell cycle arrest. wikipedia.orgguidetopharmacology.orgwikidata.org Studies have shown that this compound causes cells to arrest specifically in the G2/M phase of the cell cycle. wikipedia.orgguidetopharmacology.orgwikidata.orgresearchgate.net This G2/M arrest is a critical checkpoint that prevents cells from entering mitosis with compromised cytoskeletal integrity, ultimately leading to the observed binucleated cell phenotype. guidetopharmacology.orgfda.govwikidata.orgmdpi.comnih.govresearchgate.net

Induction of Apoptosis: this compound has been demonstrated to induce programmed cell death, or apoptosis, in various cell lines. wikipedia.orgfda.govwikidata.orgsigmaaldrich.com This pro-apoptotic effect has been observed in human hepatocarcinoma (HepG2) cells, where exposure to this compound led to the increased expression of pro-apoptotic genes such as BAX, TP53, and Cyclin D1. Furthermore, the activation of key apoptotic executioners, specifically the cleavage of caspase-8 and caspase-3, was noted in HepG2 cells following this compound treatment.

Other Cellular Effects: Beyond its primary impact on actin and the cell cycle, this compound's biological activities also encompass modulation of cell viability, disruption of mitochondrial function, and induction of oxidative stress. wikipedia.orgwikidata.orgsigmaaldrich.com Some research also suggests its involvement in cancer cell membrane destruction. wikipedia.orgwikidata.org

In Vitro Studies on Cell Lines

In vitro investigations have consistently demonstrated this compound's potent cytotoxic effects across a broad spectrum of human cell lines. wikipedia.orgrevvity.commybiosource.comciteab.comfda.govwikidata.org

Broad Cytotoxicity Profile: this compound exhibits significant cytotoxicity against various human cancer cell lines. wikipedia.orgrevvity.commybiosource.comciteab.comfda.govwikidata.org Its activity has been evaluated against the National Cancer Institute (NCI-60) panel of cancer cell lines, revealing strong cytotoxicity in 23 distinct cancer cell lines, including those derived from colon melanoma, ovarian tumors, and renal cancers. fda.govwikidata.org

Specific Cytotoxicity Data: Detailed research findings provide specific half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound against various cell types, highlighting its potency.

Table 1: In Vitro Cytotoxicity and Actin Polymerization Data for this compound

| Cell Line / Target | Activity Measured | Concentration (IC50/EC50) | Reference |

| CA46 human Burkitt lymphoma cell | Cytotoxicity | 20 - 300 nM | fda.govwikidata.org |

| PtK2 cells (human non-tumoral kidney cells) | Actin Polymerization | 20 µM | fda.govwikidata.org |

| PtK2 cells (human non-tumoral kidney cells) | Cytotoxicity | 300 nM | fda.govwikidata.org |

| NCI-H187 cell line | Cytotoxicity | 0.32 µM | |

| KB cell line (human mouth epithelial) | Cytotoxicity | 0.31 µM | |

| B lymphocyte CA46 | Cytotoxicity | 0.02 µM | |

| Human mouth epithelial KB cells | Cytotoxicity | 0.86 µM | |

| Melanoma, colon, and kidney cancer cell lines | Growth Inhibition (GI50) | 5.1 µM | |

| HepG2 (human hepatocarcinoma) cells | Cytotoxicity | Dose- and time-dependent |

Comparison with Jasplakinolide: this compound's ability to promote actin polymerization is equipotent to that of jasplakinolide. wikipedia.orgguidetopharmacology.orgnih.gov However, a critical distinction lies in their binding mechanisms: this compound does not displace fluorescent phalloidin from polymerized actin, suggesting a unique binding site on the actin filament compared to jasplakinolide. wikipedia.orgguidetopharmacology.orgnih.gov

Structure Activity Relationship Sar Studies of Hectochlorin and Its Analogs

Correlating Structural Motifs with Biological Activities

Hectochlorin is a complex lipopeptide whose potent biological effects, including antifungal and cytotoxic activities, are derived from its unique molecular architecture. wikipedia.org Its activity is intrinsically linked to its ability to induce the hyperpolymerization of actin, a critical component of the eukaryotic cytoskeleton. wikipedia.org Analysis of this compound and its naturally occurring analog, deacetylthis compound, has illuminated the roles of its principal structural motifs.

Key structural motifs of this compound include:

A gem-dichloro-lipo-moiety: This rare 5,5-dichlorohexanoic acid unit serves as the lipophilic tail of the molecule, originating from a hexanoic acid starter that is twice halogenated by the halogenase enzyme HctB. wikipedia.org

Two 2,3-dihydroxyisovaleric acid (DHIV) units: These hydroxylated components are incorporated into the peptide backbone and contribute to the molecule's polarity and potential for hydrogen bonding. wikipedia.org

A thiazole-containing cyclodepsipeptide core: The cyclic structure, which includes both amide and ester linkages, is rigidified by the presence of thiazole (B1198619) rings derived from cysteine. hebmu.edu.cn This core acts as the scaffold for the other functional groups.

The primary mechanism of action for this compound is the stabilization of filamentous actin (F-actin), leading to a disruption of the cellular microfilament network. wikipedia.org While it promotes actin polymerization in a manner comparable to jasplakinolide, it does not compete for the same binding site as phalloidin (B8060827), indicating a distinct molecular target on the actin polymer. bvsalud.org

A crucial piece of the SAR puzzle comes from the natural analog, deacetylthis compound . This compound, which lacks the acetyl group on one of the DHIV residues, has been found to be a more potent cytotoxin than this compound itself. mdpi.com Deacetylthis compound exhibits stronger growth inhibitory effects against several human cancer cell lines, demonstrating that the free hydroxyl group at this position enhances, rather than diminishes, cytotoxic activity. mdpi.commdpi.com This finding directly correlates a minor structural modification with a significant increase in biological potency. Other analogs, designated this compound B, C, and D, have been identified through mass spectrometry, suggesting a natural diversity that can be further explored for SAR insights. mdpi.comresearchgate.netnih.gov

Table 1: Comparative Cytotoxicity of this compound and Deacetylthis compound

| Compound | Structural Difference | Target Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| This compound | Contains acetyl group | NCI-60 Panel (average) | ~5.1 µM (GI₅₀) | researchgate.net |

| This compound | Contains acetyl group | KB cells | 0.86 µM (IC₅₀) | researchgate.net |

| This compound | Contains acetyl group | NCI-H187 cells | 1.2 µM (IC₅₀) | researchgate.net |

| Deacetylthis compound (this compound B) | Lacks acetyl group (free -OH) | NCI Panel (mean) | ~1 µM (IC₅₀) | mdpi.com |

| Deacetylthis compound (this compound B) | Lacks acetyl group (free -OH) | KB cells | 0.31 µM (IC₅₀) | researchgate.netresearchgate.net |

| Deacetylthis compound (this compound B) | Lacks acetyl group (free -OH) | NCI-H187 cells | 0.32 µM (IC₅₀) | researchgate.netresearchgate.net |

Impact of Specific Functional Groups on Molecular Interactions

The biological activity of this compound is a direct result of the collective molecular interactions facilitated by its specific functional groups. Each group plays a role in the molecule's solubility, stability, and binding affinity to its target, actin.

The gem-Dichloro Group: Located on the lipophilic acyl chain, this group is a rare feature in natural products. Halides can act as electrophiles and contribute significantly to the lipophilicity of the tail, which likely facilitates membrane transit and hydrophobic interactions within the binding pocket of actin. frontiersin.org The specific enzymatic machinery (HctB halogenase) dedicated to its formation underscores its biosynthetic importance. wikipedia.orgfrontiersin.org

Hydroxyl (-OH) Groups: this compound possesses multiple hydroxyl groups on its two DHIV residues. These groups are capable of acting as both hydrogen bond donors and acceptors, allowing for specific, directional interactions with amino acid residues on the target protein. vliz.be The enhanced potency of deacetylthis compound, which possesses an additional free hydroxyl group, strongly suggests that this specific group is critical for a key molecular interaction that increases binding affinity or efficacy. mdpi.commdpi.com

Thiazole Rings: These heterocyclic rings are integral to the depsipeptide core. Thiazoles are planar, aromatic systems that can participate in van der Waals and hydrophobic interactions. hebmu.edu.cn The nitrogen and sulfur atoms introduce heteroatomic properties, with the nitrogen capable of acting as a hydrogen bond acceptor, thus influencing the molecule's conformation and interaction profile. hebmu.edu.cn

The interplay of these functional groups—the lipophilic anchor of the dichloro-tail, the hydrogen-bonding capacity of the hydroxyls, and the rigidifying, interactive nature of the thiazole-peptide core—dictates how this compound docks into its unique binding site on actin to exert its potent polymer-stabilizing effect.

Rational Design of this compound Derivatives for Modified Activities

The ultimate goal of SAR studies is to enable the rational design of new molecules with improved properties. The knowledge gained from comparing this compound and its natural analogs provides a clear roadmap for creating semi-synthetic derivatives. The total synthesis of this compound, first elucidated in 2002, is a critical prerequisite, as it provides a platform for introducing targeted chemical modifications that are not accessible biosynthetically. wikipedia.orgresearchgate.net

The most salient insight for rational design is the superior potency of deacetylthis compound. mdpi.commdpi.com This finding immediately suggests that the hydroxyl group exposed by the removal of the acetate (B1210297) is a prime location for modification. A rational design strategy would therefore focus on:

Exploring Substitutions at the Deacetylated Hydroxyl Group: Replacing the acetyl group of this compound with other functionalities could modulate activity. For instance, adding groups of varying size, polarity, or hydrogen-bonding capacity could fine-tune the interaction at this key position to potentially enhance potency or alter the activity profile.

Simplifying the Structure: The total synthesis of a complex molecule like this compound is challenging. Creating simplified analogs that retain the core pharmacophore—the essential features required for activity—but are easier to synthesize is a common goal. This could involve modifying the lipophilic tail or altering the peptide sequence while preserving the key interactive elements.

Improving Pharmacological Properties: Rational design can also address issues like solubility and metabolic stability. Modifications can be made to parts of the molecule that are not critical for binding activity but can improve its drug-like properties. oregonstate.edu

By leveraging the SAR data, particularly the knowledge that the deacetylated form is more active, medicinal chemists can design and synthesize a library of new this compound derivatives. nih.gov These efforts aim to produce novel compounds that not only possess enhanced cytotoxicity but may also exhibit improved selectivity for cancer cells or other desirable pharmacological characteristics, guided by the foundational structure-activity relationships established by the natural product and its analogs. researchgate.net

Ecological and Environmental Aspects of Hectochlorin Production

Natural Occurrence and Producer Organisms

Hectochlorin is a bioactive lipopeptide that was first isolated from the filamentous marine cyanobacterium Moorea producens (strain JHB), which was collected in Hector Bay, Jamaica, in 1996. wikipedia.orgplos.org This organism, previously classified under the genus Lyngbya, particularly Lyngbya majuscula, is the primary producer of the compound. np-mrd.orgoregonstate.eduacs.org Since its initial discovery, this compound has been identified in other strains and locations. For instance, it was reisolated from L. majuscula collected at Bocas del Toro in Panama and from a different Moorea producens strain (RS05) found in the Red Sea, a non-tropical environment. wikipedia.orgresearchgate.net

The compound is not only found in its producer organism but also in marine animals that feed on these cyanobacteria. Moorea species are a common dietary component for certain sea hares, which accumulate the cyanobacterial metabolites as a chemical defense mechanism against predators. wikipedia.org Consequently, this compound was isolated from the Thai sea hare Bursatella leachii. wikipedia.orgacs.org Analysis of the purple ink secretion from Bursatella leachii also identified this compound as one of its main biomolecules. researchgate.netnih.gov This sequestration demonstrates a direct ecological link between the cyanobacterial producer and a herbivorous consumer, which in turn utilizes the compound for its own survival. wikipedia.org A derivative, deacetylthis compound, has also been co-isolated from Bursatella leachii. wikipedia.orgacs.org

Table 1: Natural Occurrence of this compound

| Organism | Type | Location of Collection | Key Findings |

|---|---|---|---|

| Moorea producens (strain JHB) | Producer | Hector Bay, Jamaica | Original source of this compound isolation. wikipedia.orgplos.orgnih.gov |

| Lyngbya majuscula | Producer | Bocas del Toro, Panama | Reisolation of this compound from this cyanobacterium. acs.orgresearchgate.net |

| Moorea producens (strain RS05) | Producer | Red Sea | Isolation from a non-tropical environment. wikipedia.org |

| Bursatella leachii (Sea Hare) | Sequestering Organism | Thailand | this compound and its analogue, deacetylthis compound, were isolated from the sea hare, which grazes on cyanobacteria. wikipedia.orgacs.orgchula.ac.th |

Role in Marine Microbial Ecology

In the marine environment, microorganisms produce a vast array of secondary metabolites that are not essential for primary metabolism but play crucial roles in ecological interactions. researchgate.netfrontiersin.org These bioactive compounds can function as defense mechanisms, facilitate communication, or inhibit competitors. frontiersin.orgresearchgate.net this compound serves such ecological functions for its producer, Moorea producens.

This compound exhibits potent antifungal and cytotoxic properties, which suggests a primary role in chemical defense. wikipedia.orgacs.orgresearchgate.net By inhibiting the growth of pathogenic fungi and other microorganisms, this compound helps Moorea producens compete for resources and defend its niche. wikipedia.orgresearchgate.net The production of such bioactive compounds is a key adaptation for survival, providing protection against extrinsic factors and promoting colonization. researchgate.netmdpi.com These defensive compounds are often referred to as allelochemicals, which are substances that can influence the growth and survival of other organisms. researchgate.net The allelopathic properties of cyanobacterial metabolites are critical in structuring microbial communities and maintaining the producer's dominance. researchgate.netresearchgate.net

The ecological role of this compound extends up the food chain through bioaccumulation. The sea hare Bursatella leachii grazes on Moorea producens and sequesters this compound, using the potent compound as a defense against its own predators. wikipedia.org This is a classic example of how a secondary metabolite produced at the microbial level is integrated into the broader marine food web, providing a survival advantage to the organisms that consume it.

Influence of Environmental Factors on this compound Production

The production of secondary metabolites by cyanobacteria is not static; it is influenced by a range of environmental factors. researchgate.netmdpi.com The physiological state, metabolic profile, and adaptive abilities of cyanobacteria are shaped by their surroundings. researchgate.netmdpi.com While specific research detailing the precise environmental triggers for this compound production is limited, general principles governing cyanobacterial secondary metabolism offer valuable insights.

Factors such as nutrient availability, light intensity, and temperature are known to regulate the production of other cyanobacterial metabolites. nih.govnih.gov For example, the expression of the gene cluster for microcystin, another cyanobacterial toxin, is correlated with light intensity and iron availability. nih.gov Similarly, some cyanobacterial metabolites see increased production under conditions of nitrogen stress. researchgate.net It is plausible that the biosynthesis of this compound is also under the control of similar environmental cues, though further research is needed to establish these specific relationships.

Interestingly, biotic factors, such as competition with other microbes, can stimulate the production of novel compounds. A study involving the co-culture of Moorea producens JHB with the fungus Candida albicans led to the increased production of a new compound, hectoramide B. acs.org This finding demonstrates that microbial interactions can be a significant factor in activating cryptic biosynthetic gene clusters, suggesting that the production of this compound could also be modulated by the presence of competing microorganisms in its natural habitat. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Class/Type |

|---|---|

| This compound | Lipopeptide |

| Deacetylthis compound | Lipopeptide |

| Microcystin | Cyclic Peptide Toxin |

Advanced Analytical Methodologies for Hectochlorin Research

High-Resolution Mass Spectrometry (HRMS) and Molecular Networking for Metabolome Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of hectochlorin, providing highly accurate mass measurements that facilitate the determination of elemental compositions. This precision is particularly vital for distinguishing this compound from other metabolites in a complex extract. A key feature of this compound's mass spectrum is its distinctive isotopic pattern, a direct result of the two chlorine atoms in its structure. The natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl, leads to a characteristic cluster of ions in the mass spectrum. For instance, the protonated molecule [M+H]⁺ of this compound appears as three peaks separated by two mass units (Da): one for the molecule containing two ³⁵Cl atoms (m/z 665), one for a mix of ³⁵Cl and ³⁷Cl (m/z 667), and one for two ³⁷Cl atoms (m/z 669). plos.orgresearchgate.net This unique signature is a powerful diagnostic tool for identifying this compound and its chlorinated analogs in crude extracts. plos.org

Building upon HRMS data, molecular networking has emerged as a revolutionary approach for visualizing and profiling the entire metabolome of M. producens. researchgate.net This computational strategy organizes MS/MS fragmentation data into relational networks, where structurally similar molecules cluster together. plos.org In the context of this compound research, molecular networking has been instrumental in dereplicating known compounds and, more importantly, in guiding the discovery of new, previously uncharacterized this compound analogs. researchgate.nethebmu.edu.cn By analyzing the network, researchers can pinpoint nodes (representing specific molecules) that cluster with the known this compound but have different parent masses, suggesting variations in structure, such as different levels of halogenation or modifications to the peptide backbone. hebmu.edu.cn This "guilt-by-association" approach significantly enhances the efficiency of isolating novel, bioactive compounds from this prolific cyanobacterium. plos.orghebmu.edu.cn

Table 1: HRMS Isotopic Pattern of this compound [M+H]⁺

| Isotopologue | Chlorine Isotope Composition | Observed m/z |

|---|---|---|

| [M+H]⁺ | ³⁵Cl, ³⁵Cl | 665 |

| [M+2+H]⁺ | ³⁵Cl, ³⁷Cl | 667 |

| [M+4+H]⁺ | ³⁷Cl, ³⁷Cl | 669 |

Chromatographic Techniques for Isolation and Purification (e.g., HPLC, VLC)

The isolation of pure this compound from the biomass of M. producens is a multi-step process that relies on a combination of chromatographic techniques to separate the compound from a myriad of other natural products. The initial step typically involves extraction of the cyanobacterial biomass with a solvent mixture, such as 2:1 dichloromethane/methanol (B129727), to generate a crude extract. beilstein-journals.org

Vacuum Liquid Chromatography (VLC) is often employed as the primary fractionation method. hebmu.edu.cnbeilstein-journals.org This technique involves packing the crude extract onto a stationary phase (like silica (B1680970) gel) and eluting with a series of solvents of increasing polarity. beilstein-journals.org This process separates the complex mixture into several less complex fractions. For example, a typical elution sequence might start with 100% hexanes and progressively increase the proportion of ethyl acetate (B1210297) (EtOAc) and then methanol (MeOH). hebmu.edu.cnbeilstein-journals.org Fractions containing this compound, identified by analyzing small aliquots with techniques like LC-MS, are then selected for further purification. hebmu.edu.cn In many published workflows, this compound and its less polar analogs are found in fractions eluting with 80% EtOAc/hexanes and 100% EtOAc. hebmu.edu.cn

High-Performance Liquid Chromatography (HPLC) is the definitive technique for obtaining highly pure this compound. hebmu.edu.cnbeilstein-journals.org Fractions enriched with this compound from VLC are subjected to reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. A C18 or RP-80 column is commonly used, and the separation is achieved by eluting with a specific mixture of solvents (e.g., an isocratic elution with acetonitrile/water). hebmu.edu.cn This process is highly efficient and can resolve this compound from its closely related structural analogs, yielding the pure compound required for detailed structural elucidation and biological testing. hebmu.edu.cn

Table 2: Example Chromatographic Workflow for this compound Isolation

| Step | Technique | Stationary Phase | Typical Elution Solvents | Purpose |

|---|---|---|---|---|

| 1 | Vacuum Liquid Chromatography (VLC) | Silica Gel | Hexanes -> Ethyl Acetate -> Methanol Gradient | Initial fractionation of crude extract |

| 2 | Solid-Phase Extraction (SPE) | Reversed-Phase (e.g., C18) | Acetonitrile, Methanol | Intermediate purification of VLC fractions |

| 3 | High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18, RP-80) | Isocratic or Gradient Acetonitrile/Water | Final purification to yield pure this compound |

Application of Stable Isotope Labeling in Biosynthetic Studies

Understanding how M. producens constructs the complex this compound molecule is a fundamental question addressed through biosynthetic studies. Stable isotope labeling is a powerful technique used to trace the metabolic origins of the atoms within a natural product's structure. psu.edu This method involves feeding the cultured cyanobacterium with precursors (such as amino acids or fatty acids) that have been enriched with heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). nih.govacs.org The organism then incorporates these labeled precursors into its metabolic pathways, including the assembly line for this compound. By isolating the natural product from these feeding experiments and analyzing it with mass spectrometry and NMR spectroscopy, researchers can pinpoint the location and extent of isotope incorporation, thereby mapping out its biosynthetic building blocks. acs.orgqdu.edu.cn

While detailed feeding studies specifically for this compound are not as extensively published as for some other cyanobacterial metabolites, analysis of its biosynthetic gene cluster (BGC) provides strong predictions about its precursors. researchgate.netbeilstein-journals.org The hct gene cluster suggests a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. researchgate.net The predicted starter unit is hexanoic acid, which is subsequently dichlorinated. hebmu.edu.cnbeilstein-journals.org The pathway then incorporates two units of 2,3-dihydroxyisovaleric acid (DHIV), which are thought to derive from the amino acid valine via an α-keto acid intermediate (α-ketoisovaleric acid). beilstein-journals.orgnih.gov

Direct evidence for this compound biosynthesis has been obtained through temporal studies using ¹⁵N labeling. In these experiments, L. majuscula JHB cultures were grown in media containing [¹⁵N]NaNO₃ as the sole nitrogen source. The incorporation of ¹⁵N into this compound was monitored over time using mass spectrometry. nih.gov These experiments directly demonstrated the de novo biosynthesis of this compound and allowed for the comparison of its production rate relative to other metabolites, providing a dynamic view of its formation. nih.gov

Table 3: Predicted Precursors and Isotopic Labeling Findings for this compound Biosynthesis

| This compound Moiety | Predicted Precursor | Supporting Evidence |

|---|---|---|

| 5,5-dichloro-3-methylhexanoic acid | Hexanoic acid, S-adenosyl methionine (SAM) | Bioinformatic analysis of the hct gene cluster. beilstein-journals.org |

| 2,3-dihydroxyisovaleric acid (DHIV) (x2) | L-Valine (via α-ketoisovaleric acid) | Bioinformatic analysis; analogy to other NRPS pathways incorporating α-hydroxy acids. beilstein-journals.orgnih.gov |

| Nitrogen atoms | NaNO₃ | Direct evidence from feeding experiments with [¹⁵N]NaNO₃ showing incorporation into the this compound molecule. nih.gov |

Future Research Directions and Potential Applications in Chemical Biology

Elucidation of Remaining Biosynthetic Ambiguities

One area of ambiguity lies in the formation of the two 2,3-dihydroxyisovaleric acid (DHIV) units. While ketoreductase (KR) domains embedded within two of the peptide synthetase modules are predicted to be involved in their formation, the exact catalytic mechanisms and stereochemical control are not fully understood. nih.govacs.org Further biochemical characterization of these unusual embedded KR domains is necessary. Additionally, two cytochrome P450 monooxygenases located at the downstream end of the gene cluster are also implicated in the formation of the DHIV moieties, and their precise roles and substrate specificities need to be experimentally confirmed. nih.govacs.org

Another key unresolved aspect is the dichlorination of the hexanoic acid starter unit. A putative halogenase encoded at the beginning of the gene cluster is predicted to catalyze the formation of 5,5-dichlorohexanoic acid. nih.govacs.org However, the enzymatic mechanism of this dichlorination on an unactivated carbon atom is a significant area for further investigation. Understanding this enzymatic process could provide valuable insights for the development of novel biocatalytic halogenation reactions.

Table 1: Key Enzymes in the Hectochlorin Biosynthetic Gene Cluster and Their Putative Functions

| Gene/Enzyme | Predicted Function | Remaining Ambiguities |

| Putative Halogenase | Formation of 5,5-dichlorohexanoic acid | Mechanism of dichlorination on an unactivated carbon. |

| Embedded Ketoreductase (KR) domains | Formation of 2,3-dihydroxyisovaleric acid (DHIV) units | Precise catalytic mechanisms and stereochemical control. |

| Cytochrome P450 monooxygenases | Potential involvement in DHIV formation | Specific roles and substrate specificities. |

Chemoenzymatic Synthesis and Biocatalysis

The complex structure of this compound presents a significant challenge for total chemical synthesis. Chemoenzymatic approaches, which combine the selectivity of biocatalysts with the flexibility of chemical synthesis, offer a promising strategy for the efficient production of this compound and its analogs. beilstein-journals.orgnih.gov

Future research in this area could focus on the in vitro reconstitution of key enzymatic steps from the this compound biosynthetic pathway. For example, the NRPS and PKS modules could be expressed and purified to catalyze the formation of the peptide and polyketide backbone. This enzymatic synthesis of the core structure could then be combined with chemical methods to introduce the dichlorinated starter unit or to perform final cyclization and modification steps.

Furthermore, the enzymes from the this compound pathway, such as the halogenase and the cytochrome P450 monooxygenases, could be developed as standalone biocatalysts for use in organic synthesis. illinois.edunih.gov The halogenase, once characterized, could be a valuable tool for the site-specific chlorination of various organic molecules. Similarly, the P450 enzymes could be employed for stereoselective hydroxylations. The development of these enzymes as robust biocatalysts will require protein engineering and optimization of reaction conditions. youtube.com

Probing Novel Biological Targets and Mechanisms

This compound exhibits potent antifungal and cytotoxic properties. researchgate.net While its primary mechanism of action is the disruption of the actin cytoskeleton, the full spectrum of its biological targets and the detailed molecular mechanisms underlying its cytotoxicity are not completely understood.

Future research should aim to identify novel protein targets of this compound beyond actin. This could be achieved through affinity chromatography using biotinylated this compound derivatives to pull down interacting proteins from cell lysates, followed by proteomic analysis. Identifying new targets could reveal novel pathways affected by this compound and could open up new avenues for its therapeutic application.

Moreover, a deeper understanding of the interaction between this compound and actin is needed. While it is known to disrupt the microfilament network, the precise binding site and the conformational changes it induces in actin remain to be fully characterized. researchgate.net High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of the this compound-actin complex would provide invaluable insights into its mechanism of action.

Development of this compound as a Chemical Probe for Actin Dynamics

The potent and specific activity of this compound against the actin cytoskeleton makes it an excellent candidate for development as a chemical probe to study actin dynamics in living cells. researchgate.net Chemical probes are small molecules that can be used to perturb and visualize biological processes in real-time.

To be used as a chemical probe, this compound would need to be functionalized with a reporter tag, such as a fluorescent dye or a photoaffinity label, without compromising its biological activity. The synthesis of such derivatives would be a key research objective. A fluorescently labeled this compound could be used to visualize the dynamics of the actin cytoskeleton in live cells using advanced microscopy techniques. This would allow researchers to study the role of actin in various cellular processes, such as cell migration, division, and intracellular transport, with high spatial and temporal resolution.

Furthermore, a photoaffinity-labeled this compound derivative could be used to covalently cross-link to its binding partners upon photoactivation. This would be a powerful tool to definitively identify its protein targets in a cellular context and to map the precise binding site on actin.

Opportunities in Synthetic Biology for this compound Production

The native production of this compound in Lyngbya majuscula is often low and unreliable, which hampers its further development and application. researchgate.net Synthetic biology offers a powerful platform to overcome these limitations by engineering heterologous hosts for the sustainable and high-yield production of this compound. frontiersin.orgnih.govrsc.org

A key future direction is the heterologous expression of the entire this compound biosynthetic gene cluster in a more genetically tractable and faster-growing host organism, such as Escherichia coli or a model cyanobacterium like Synechocystis sp. PCC 6803. rsc.org This would involve cloning the large gene cluster, optimizing its expression using strong and inducible promoters, and ensuring the sufficient supply of precursors. nih.gov

Metabolic engineering of the heterologous host will be crucial to maximize the yield of this compound. nih.govmdpi.com This could involve increasing the intracellular pool of the starter unit, 5,5-dichlorohexanoic acid, and the amino acid and polyketide building blocks. Additionally, the expression levels of the biosynthetic enzymes could be fine-tuned to avoid the accumulation of toxic intermediates and to ensure a balanced metabolic flux through the pathway. The development of a robust and scalable fermentation process will be the ultimate goal for the industrial production of this compound. mdpi.com

Q & A

Basic Question: What experimental approaches are used to elucidate the structural configuration of hectochlorin and its analogs?

This compound's planar structure and stereochemistry were determined using 1D/2D NMR spectroscopy and X-ray crystallography . For analogs like this compound B-D, high-resolution mass spectrometry (HRMS) and comparative NMR analysis with the parent compound are critical. For example, retention time shifts in HPLC (e.g., this compound D at 25.8 min vs. This compound at 23.8 min) combined with chlorine isotopic patterns (e.g., m/z 679/681) help differentiate structural variants .

Methodological Tip : Use molecular networking (GNPS platform) to cluster analogs based on MS/MS fragmentation patterns, then validate with heteronuclear correlation NMR experiments (HSQC, HMBC) .

Basic Question: What biological activities make this compound a focus of pharmacological research?

This compound exhibits cytotoxicity against NCI-60 cancer cell lines (e.g., CA46 Burkitt lymphoma at IC50 20 nM) and antifungal activity against Candida albicans (16 mm inhibition zone at 100 μg/disk) . Its unique actin polymerization activity (equipotent to jasplakinolide but with distinct phalloidin displacement behavior) suggests a novel mechanism .

Methodological Tip : Use COMPARE algorithm analysis to identify unique cytotoxicity profiles and validate actin-targeting effects via fluorescence-based polymerization assays .

Advanced Question: How can researchers resolve contradictions in biosynthetic gene cluster (BGC) assembly for this compound?

The this compound BGC (complexity score 5) contains 22 domains, including four adenylation (A) domains and one acyltransferase (AT) domain. Discrepancies in assembly arise from fragmented genomic data, particularly in cyanobacterial metagenomes. Solution : Use biosyntheticSPAdes to reconstruct BGC subgraphs, leveraging domain-specific scaffolding (e.g., rural postman routing) to resolve collapsed edges in SPAdes assemblies. Validate with Sanger sequencing of PCR-amplified regions .

Case Study : In Pseudomonas protegens Pf-5, biosyntheticSPAdes restored two missing A-domains in the pyoverdine BGC, achieving 99.9% identity with the reference genome .

Advanced Question: How does substrate positioning influence halogenase selectivity in this compound biosynthesis?

The halogenase enzyme in this compound biosynthesis selectively chlorinates the β-carbon of cysteine residues. Computational docking studies (e.g., QM/MM simulations) reveal that substrate orientation within the enzyme active site dictates regioselectivity. Key residues (e.g., Tyr328) stabilize the chlorination transition state via hydrogen bonding .

Methodological Tip : Combine mutagenesis (e.g., Tyr328Ala substitution) with kinetic isotope effect (KIE) measurements to probe halogenase mechanism and substrate affinity .

Advanced Question: What strategies optimize the identification of novel this compound analogs in understudied cyanobacterial strains?

Leverage orthogonal workflows:

Genomics : Screen for conserved BGC motifs (e.g., A-domains with cysteine-specific signatures) using antiSMASH .

Metabolomics : Apply molecular networking to HRMS data, prioritizing clusters with m/z shifts corresponding to dechlorination (+2 Da) or methylation (+14 Da) .

Culturing : Use modified BG-11 media with NaCl gradients to induce stress-related analog production in Lyngbya majuscula .

Example : Three this compound analogs (B-D) were discovered via MS-based networking in Moorea producens JHB, with distinct retention times and chlorine isotopic signatures .

Advanced Question: How to design experiments to assess this compound's actin polymerization effects without interference from cytoskeletal toxins?

Selective Inhibition : Pre-treat cells with latrunculin B (actin depolymerizer) or paclitaxel (microtubule stabilizer) to isolate actin-specific effects .

Imaging : Use confocal microscopy with phalloidin-FITC staining to visualize actin filament morphology post-treatment.

Quantitative Analysis : Measure polymerization rates via pyrene-actin fluorescence assays, comparing slope values (Δfluorescence/min) between this compound and jasplakinolide .

Advanced Question: How to integrate multi-omics data to predict uncharacterized this compound-related metabolites?

Transcriptomics : Correlate BGC expression (RNA-seq) with LC-MS metabolite abundance under varying culture conditions.

Proteomics : Identify halogenase and tailoring enzymes via LC-MS/MS peptide sequencing, then map to BGC domains .

Cheminformatics : Use tools like GNPS to link spectral networks with gene cluster predictions, prioritizing "dark matter" metabolites lacking structural annotations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.